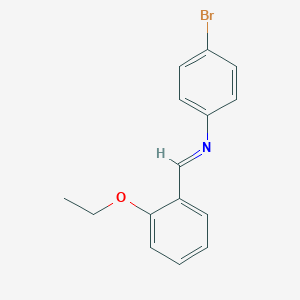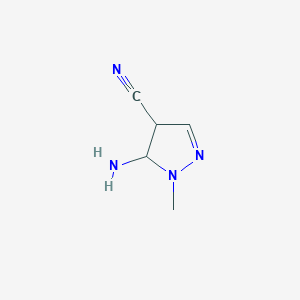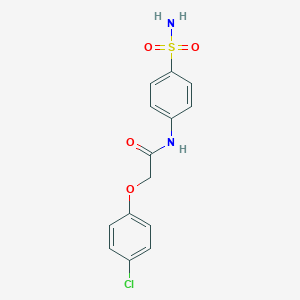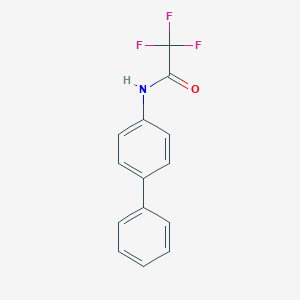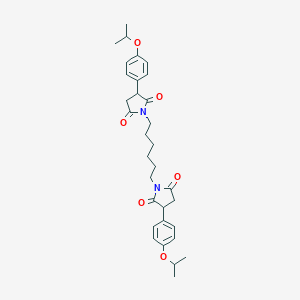
1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione), commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a pyrrolidine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
HMBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, HMBP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In organic synthesis, HMBP has been used as a building block for the synthesis of various compounds. In materials science, HMBP has been studied for its potential as a molecular switch in the development of molecular electronics.
Mecanismo De Acción
The mechanism of action of HMBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. HMBP has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. HMBP has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate cell cycle progression.
Biochemical and Physiological Effects:
HMBP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of gene expression, and the modulation of cell cycle progression. HMBP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBP has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of various compounds. However, HMBP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of HMBP, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for its preparation, and the exploration of its potential as a molecular switch in the development of molecular electronics. Additionally, further studies are needed to fully understand the mechanism of action of HMBP and its potential effects on human health.
Métodos De Síntesis
HMBP can be synthesized through various methods, including the reaction of 1,6-dibromohexane with 4-(1-methylethoxy)aniline to form 1,6-bis(4-(1-methylethoxy)phenyl)hexane. This intermediate is then reacted with pyrrolidine-2,5-dione to form HMBP. Other methods include the reaction of 1,6-dibromohexane with 3-(4-(1-methylethoxy)phenyl)-2-pyrrolidone to form the intermediate, which is then reacted with pyrrolidine-2,5-dione to form HMBP.
Propiedades
Número CAS |
115906-28-0 |
|---|---|
Nombre del producto |
1,1'-(1,6-Hexanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) |
Fórmula molecular |
C32H40N2O6 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
1-[6-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]hexyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H40N2O6/c1-21(2)39-25-13-9-23(10-14-25)27-19-29(35)33(31(27)37)17-7-5-6-8-18-34-30(36)20-28(32(34)38)24-11-15-26(16-12-24)40-22(3)4/h9-16,21-22,27-28H,5-8,17-20H2,1-4H3 |
Clave InChI |
RHCWJASAGFPHLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





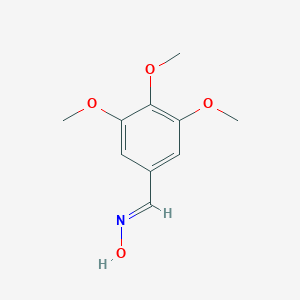
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

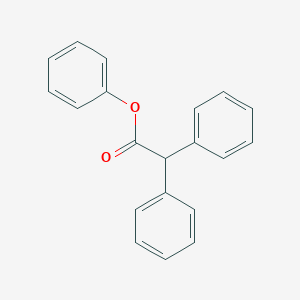
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
